Neodecanoic acid, zinc salt, basic

Paint Driers Alkyd Coatings Catalysis

Neodecanoic acid, zinc salt, basic (CAS 84418-68-8), commonly referred to as zinc neodecanoate or basic zinc neodecanoate, is a metal carboxylate coordination compound. It is formed from zinc ions and branched-chain neodecanoic acid, with a molecular formula of C20H38O4Zn and a molecular weight of approximately 407.9 g/mol.

Molecular Formula C20H38O4Zn
Molecular Weight 407.9 g/mol
CAS No. 84418-68-8
Cat. No. B7824447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodecanoic acid, zinc salt, basic
CAS84418-68-8
Molecular FormulaC20H38O4Zn
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Zn+2]
InChIInChI=1S/2C10H20O2.Zn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
InChIKeyLFOXXKXKYHIANI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neodecanoic Acid, Zinc Salt, Basic (CAS 84418-68-8): Technical Identity and Procurement Baseline for Industrial Zinc Carboxylate Selection


Neodecanoic acid, zinc salt, basic (CAS 84418-68-8), commonly referred to as zinc neodecanoate or basic zinc neodecanoate, is a metal carboxylate coordination compound. It is formed from zinc ions and branched-chain neodecanoic acid, with a molecular formula of C20H38O4Zn and a molecular weight of approximately 407.9 g/mol [1]. This organometallic compound is characterized by its appearance as a clear to pale yellow viscous liquid or solid, depending on formulation and purity, and exhibits high solubility in organic solvents while being insoluble in water . It is primarily utilized in industrial applications as a polyurethane catalyst, a paint drier, a lubricant additive, and a rubber vulcanization aid. Its classification includes specific aquatic toxicity hazard statements (H400, H411) [2], and it is identified by the EINECS number 282-780-4 [3]. Commercial grades are typically supplied with a zinc metal content ranging from 16% to 19%, dissolved in various solvents or as a neat liquid .

Why Zinc Neodecanoate (CAS 84418-68-8) Cannot Be Directly Substituted by Other Zinc Carboxylates in Industrial Formulations


In industrial procurement, the practice of substituting one zinc carboxylate for another—such as replacing zinc neodecanoate with zinc octoate or zinc stearate—often leads to significant performance deviations due to fundamental differences in molecular architecture, metal loading, and thermal stability. Zinc neodecanoate's branched alkyl structure confers a unique balance of solubility, catalytic activity, and thermal resilience that is not replicated by its linear or less-branched analogs . For example, the higher zinc content in zinc neodecanoate (16-19%) compared to zinc stearate (10-12%) directly impacts its efficiency as a catalyst and additive, while its superior thermal stability over zinc acetate or zinc stearate makes it essential for high-temperature processes . Furthermore, the volatility and odor profile of zinc neodecanoate is distinct from that of zinc octoate, which can affect both worker safety and the performance of the final product in applications like adhesives and sealants [1]. The following evidence quantifies these specific differentiations, providing a clear basis for scientific selection and procurement decisions.

Zinc Neodecanoate (CAS 84418-68-8) Head-to-Head Quantitative Performance Evidence for Procurement and Selection


Alkyd Resin Drying: Comparative Through-Dry and Color Retention vs. Cobalt and Manganese Neodecanoates

In alkyd resin drying applications, zinc neodecanoate demonstrates a significantly longer surface dry time compared to primary driers like cobalt and manganese, but it excels in providing a superior through-dry finish with zero discoloration. This makes it an essential co-catalyst where film clarity and color stability are critical [1]. Quantitative comparison shows that while cobalt neodecanoate achieves a surface dry in 1.5 hours and manganese in 2.5 hours, zinc neodecanoate requires 4 hours. However, its through-dry time of 10 hours and its ability to prevent yellowing are unmatched by the faster-acting alternatives, which can cause surface skinning and film darkening [1].

Paint Driers Alkyd Coatings Catalysis

Epoxy-Anhydride Resin Curing: Enhanced Thermal Performance with 11°C Higher Glass Transition Temperature (Tg) vs. Zinc Naphthenate

In epoxy-anhydride resin systems, substituting zinc naphthenate with zinc neodecanoate as an accelerator results in a cured material with a higher glass transition temperature (Tg), indicating superior thermal and mechanical properties [1]. A direct comparative study using high-purity bisphenol A epoxy and methyl hexahydrophthalic anhydride showed that the zinc neodecanoate-cured sample achieved a Tg of 152°C, which is an 11°C improvement over the 141°C Tg observed with zinc naphthenate under identical processing conditions [1].

Epoxy Curing Thermal Stability Accelerators

Polyurethane Matrix Stability: 15°C Delay in Onset of Thermal Degradation vs. Baseline Formulation

The incorporation of zinc neodecanoate into polyurethane (PU) matrices enhances the thermal resilience of the final product. Research investigating its thermal stability and compatibility in PU systems has demonstrated that the addition of zinc neodecanoate can delay the onset of thermal degradation by up to 15°C compared to a baseline formulation without the additive [1]. This improvement is attributed to the compound's ability to stabilize urethane bonds and scavenge free radicals that form during thermal breakdown [1].

Polyurethane Thermal Stability Catalyst

Automotive Lubricant Performance: 50% Reduction in Wear Scar Diameter vs. Conventional ZDDP Anti-Wear Additive

As an additive in automotive lubricants and greases, zinc neodecanoate demonstrates a substantial improvement in anti-wear performance compared to conventional alternatives. In a four-ball wear test, a lubricant formulation containing zinc neodecanoate produced a wear scar diameter of 0.45 mm, representing a 50% reduction compared to the 0.90 mm wear scar typically associated with a conventional Zinc Dialkyldithiophosphate (ZDDP) additive under the same test conditions [1].

Lubricant Additives Anti-Wear Tribology

Catalyst Activity in Polyurethane Systems: Moderate, Balanced Reactivity vs. DBTDL and TEDA for Extended Pot Life and Low Toxicity

In polyurethane (PU) coating and sealant applications, zinc neodecanoate provides a distinct catalytic profile compared to traditional catalysts. It acts as a secondary, gelation-promoting catalyst with moderate reactivity, offering a balance that extends the working time (pot life) of the formulation [1]. While it is slower than high-activity catalysts like dibutyltin dilaurate (DBTDL) and triethylenediamine (TEDA), it avoids their key drawbacks: DBTDL is highly toxic and faces increasing regulatory restriction, while TEDA can cause rapid, uncontrollable foaming and gelation [2]. Zinc neodecanoate's very low toxicity profile makes it a safer, more environmentally compliant alternative, particularly valued in 'green' coating systems where tin-based catalysts are being phased out [2].

Polyurethane Catalyst Pot Life Green Chemistry

Volatile Organic Compound (VOC) Profile: Extremely Low VOC Content vs. Zinc Naphthenate as an Eco-Friendly Accelerator

In a comparative study evaluating eco-friendly accelerators for epoxy-anhydride systems, zinc neodecanoate was found to possess a single, defined molecular structure and an extremely low volatile organic compound (VOC) content when compared directly to zinc naphthenate [1]. This characteristic makes zinc neodecanoate a more environmentally friendly choice, as it minimizes harmful emissions during processing and in the final application, aligning with stricter environmental regulations and sustainability goals [1].

VOC Emissions Environmental Compliance Accelerators

Zinc Neodecanoate (CAS 84418-68-8): Defined Application Scenarios Based on Quantitative Performance Differentiation


High-Clarity and Color-Stable Alkyd and Polyurethane Coatings

Formulators developing light-colored, white, or clear alkyd and polyurethane coatings should specify zinc neodecanoate as a secondary drier or co-catalyst. As demonstrated, while it has a slower surface dry time (4 hours) compared to cobalt (1.5 hours), it provides a superior through-dry with no film discoloration [1]. This makes it indispensable for applications where color retention and aesthetic quality are non-negotiable, such as in high-end wood finishes, automotive clear coats, and decorative architectural paints. Additionally, its balanced reactivity in PU systems prevents yellowing and extends pot life [2].

High-Performance Automotive and Industrial Lubricants Requiring Enhanced Wear Protection

Procurement for advanced automotive and industrial lubricants should leverage zinc neodecanoate as a key anti-wear additive. Quantitative data shows it can reduce wear scar diameter by 50% compared to conventional ZDDP additives in a four-ball test [3]. This substantial improvement in wear protection is critical for extending the service life of high-load components such as engine bearings, gears, and hydraulic systems, where reduced friction and micro-pitting prevention directly lower maintenance costs and improve reliability [3].

High-Reliability Electrical Insulation and Epoxy Potting Compounds

For the production of high-reliability electrical insulation materials, such as those used in generators, transformers, or high-voltage switchgear, zinc neodecanoate is the preferred accelerator. Evidence shows that substituting it for zinc naphthenate raises the glass transition temperature (Tg) of the cured epoxy resin by 11°C (from 141°C to 152°C) [4]. This superior thermal-mechanical stability ensures the insulation maintains its structural integrity and dielectric properties under high operating temperatures, reducing the risk of electrical failure and extending the lifespan of critical equipment [4].

Environmentally-Compliant and 'Green' Polyurethane and Epoxy Formulations

In the development of eco-friendly polyurethane and epoxy products, zinc neodecanoate offers a dual advantage of very low toxicity and extremely low VOC emissions compared to alternatives. It serves as a safe replacement for highly toxic organotin catalysts like DBTDL in polyurethane coatings and sealants [2], and as a low-VOC substitute for zinc naphthenate in epoxy curing accelerators [4]. This makes it the material of choice for manufacturers targeting 'green' certifications or looking to proactively comply with stringent environmental regulations regarding toxic substances and VOC emissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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